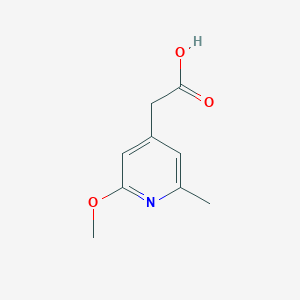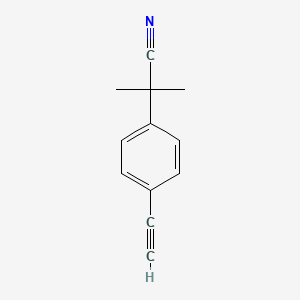![molecular formula C12H11NOS B13608766 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- CAS No. 88221-18-5](/img/structure/B13608766.png)
2-Pyrrolidinone, 4-benzo[b]thien-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is a heterocyclic compound that features a pyrrolidinone ring fused with a benzothiophene moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- allows it to interact with biological targets in a specific manner, making it a valuable scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- typically involves the construction of the pyrrolidinone ring followed by the introduction of the benzothiophene moiety. One common method is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 4-benzo[b]thien-2-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone or benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- can yield sulfoxides or sulfones, while reduction can produce thiols or amines
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 4-benzo[b]thien-2-yl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect. For example, as an anticancer agent, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby preventing the growth of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A simpler analog that lacks the benzothiophene moiety.
Benzothiophene: A related compound that contains the benzothiophene ring but lacks the pyrrolidinone ring.
Thiophene: A sulfur-containing heterocycle that is structurally related to benzothiophene.
Uniqueness
2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is unique due to the combination of the pyrrolidinone and benzothiophene rings, which imparts distinct chemical and biological properties. This combination allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its simpler analogs.
Propiedades
Número CAS |
88221-18-5 |
|---|---|
Fórmula molecular |
C12H11NOS |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
4-(1-benzothiophen-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11NOS/c14-12-6-9(7-13-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,9H,6-7H2,(H,13,14) |
Clave InChI |
CAZACMSREQKCFN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2=CC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


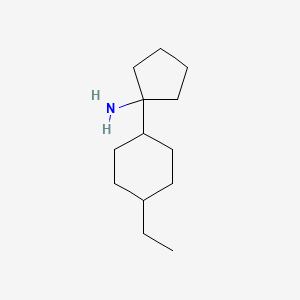
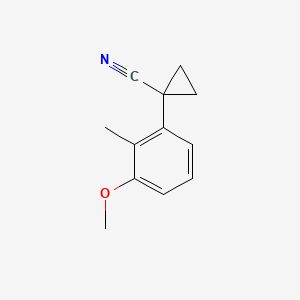


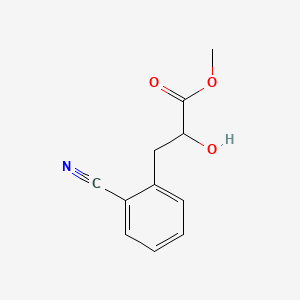

![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)



